molecular formula C9H13NO2S B1588064 (R)-1-(4-(Methylsulfonyl)phenyl)ethanamine CAS No. 1038393-47-3

(R)-1-(4-(Methylsulfonyl)phenyl)ethanamine

Cat. No. B1588064
M. Wt: 199.27 g/mol
InChI Key: XJAMLZUKCSRXAF-SSDOTTSWSA-N
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Description

(R)-1-(4-(Methylsulfonyl)phenyl)ethanamine, commonly known as R-MPPE, is a chemical compound that has been of great interest to scientists due to its potential therapeutic applications. It belongs to the class of phenethylamines and is structurally similar to amphetamines. R-MPPE is a chiral compound, meaning it exists in two mirror-image forms, and only one of them (the R-enantiomer) has been found to have biological activity.

Scientific Research Applications

Synthesis of Polyfunctionally Substituted Pyridines

1-Phenyl-2-(phenylsulfonyl)ethanone, a related compound, has been used in the synthesis of polyfunctionally substituted pyridine-2-(1H)-thiones containing a sulfone moiety. These compounds have potential applications in the development of novel chemical entities (Abu-Shanab, 2006).

Development of Medicinal Compounds

Catalysis in Chemical Reactions

Chiral synthons like (R)-1-phenyl-N-(pyridine-2-yl)ethylidine)ethanamine are synthesized for use in catalysis, such as in the asymmetric transfer hydrogenation of ketones. These catalytic processes are important in chemical manufacturing (Kumah, Tsaulwayo, Xulu, & Ojwach, 2019).

Antiarrhythmic Agent Research

Compounds with a methanesulfonamido moiety, similar to (R)-1-(4-(Methylsulfonyl)phenyl)ethanamine, have been studied for their potential as selective class III antiarrhythmic agents, which could have implications in cardiac health (Cross, Arrowsmith, Thomas, Gwilt, Burges, & Higgins, 1990).

Research on Sulfur Chemistry

Reactions involving sulfenes, like phenylsulfene derived from benzylsulfonyl chloride, have been studied for their potential in creating new sulfur-containing chemical structures. This research is significant for the development of new compounds with sulfur-based functionalities (Hiraoka & Kobayashi, 1975).

properties

IUPAC Name

(1R)-1-(4-methylsulfonylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-7H,10H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAMLZUKCSRXAF-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426125
Record name (R)-1-(4-(Methylsulfonyl)phenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(4-(Methylsulfonyl)phenyl)ethanamine

CAS RN

1038393-47-3
Record name (R)-1-(4-(Methylsulfonyl)phenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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